1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 6-methylpyridazin-3-yl group and a propan-1-one moiety
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It’s known that piperazine derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 1-(3-Aminopropyl)-4-methylpiperazine
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 1-Methyl-4-(6-aminopyridin-3-yl)piperazine
Comparison: Compared to these similar compounds, 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of the propan-1-one moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-12(17)16-8-6-15(7-9-16)11-5-4-10(2)13-14-11/h4-5H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKOPBLKCZCEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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